![molecular formula C11H12N2O2 B11897672 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one](/img/structure/B11897672.png)
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one
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Overview
Description
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of methoxy and dimethyl groups in the structure of this compound may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-methoxybenzoic acid with acetic anhydride and a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinazolinone ring.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one has been identified as a promising candidate in the development of anticancer agents. Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives of quinazolinones can inhibit the proliferation of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and SKOV3 (ovarian cancer) through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on HCT116 cells, revealing an IC50 value of approximately 12 µM. This suggests a moderate level of activity, warranting further structural optimization to enhance potency .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit various enzymes relevant to metabolic disorders and cancer progression. Notably, it has shown promise as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell growth and survival pathways.
Table 1: Enzymatic Activity of Quinazolinone Derivatives
Compound | Enzyme Target | IC50 Value (nM) | Selectivity Ratio |
---|---|---|---|
This compound | PI3Kα | 12.1 | >150 |
Other Derivative | PI3Kβ | 90 | - |
Other Derivative | PI3Kγ | 85 | - |
This table illustrates the selectivity of various quinazolinone derivatives towards different PI3K isoforms, highlighting the potential of this compound as a selective inhibitor .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial activity. Research indicates that quinazolinones can exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
A recent investigation demonstrated that derivatives of this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and modifications to introduce functional groups that enhance biological activity. Various synthetic routes have been documented that allow for the introduction of methoxy and methyl groups at specific positions on the quinazolinone ring .
Table 2: Synthetic Routes for Quinazolinones
Reaction Type | Key Reagents | Yield (%) |
---|---|---|
Condensation | Amides with ortho-fluorobenzamides | 58 |
Methylation | Methyl iodide with base | Varies |
Hydrolysis | Acidic conditions | High |
This table summarizes common synthetic methods used in the preparation of quinazolinones, emphasizing the versatility in modifying their structure for enhanced activity .
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethylquinazolin-4(3H)-one depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular targets may include kinases, transcription factors, and other proteins critical for cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity and chemical properties.
6-Chloro-2,3-dimethylquinazolin-4(3H)-one: The presence of a chloro group instead of a methoxy group can lead to different reactivity and biological effects.
6-Methoxyquinazolin-4(3H)-one: Lacks the dimethyl groups, which may influence its overall activity and interactions.
Uniqueness
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both methoxy and dimethyl groups, which can modulate its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a quinazolinone core, which is known for its ability to interact with biological targets. The compound can be synthesized through various methods, including base-promoted reactions involving ortho-fluorobenzamides and amides, followed by cyclization to form the quinazolinone ring .
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer activity. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives have been shown to inhibit several tyrosine kinases involved in cancer progression. For example, certain analogs have demonstrated activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
- Cell Cycle Arrest : Studies have reported that these compounds can induce cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Target Kinase | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | EGFR | 0.190 | Tyrosine kinase inhibition |
Other Quinazoline Derivative | VEGFR | 0.151 | Tyrosine kinase inhibition |
Novel Biarylaminoquinazolines | Tubulin | 0.044 | Anti-tubulin properties |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective activity is hypothesized to arise from its ability to modulate oxidative stress and inflammation within neural tissues.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as HeLa and MCF-7 at concentrations as low as 5 µM.
- Animal Models : In vivo studies using mouse models have shown that administration of this compound leads to a marked reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-5-4-8(15-3)6-9(10)11(14)13(7)2/h4-6H,1-3H3 |
InChI Key |
HCWCYQSAQQSNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C |
Origin of Product |
United States |
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